4-{5-[(2-Phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
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Overview
Description
4-{5-[(2-Phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an oxadiazole ring, a phenethylthio group, and a pyridyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-Phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridylhydrazine with phenethylthioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated to promote cyclization, resulting in the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2-Phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridyl group can be reduced to form corresponding piperidine derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-{5-[(2-Phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring can act as a hydrogen bond acceptor, while the phenethylthio and pyridyl groups can participate in hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)-1,3,4-oxadiazole: Lacks the phenethylthio group, which may result in different chemical properties and reactivity.
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of a phenethylthio group, which can influence its redox properties.
2-(Phenethylthio)-1,3,4-oxadiazole: Lacks the pyridyl group, which may affect its biological activity and binding interactions.
Uniqueness
4-{5-[(2-Phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is unique due to the presence of both the phenethylthio and pyridyl groups, which contribute to its diverse chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-phenylethylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-4-12(5-3-1)8-11-20-15-18-17-14(19-15)13-6-9-16-10-7-13/h1-7,9-10H,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSLTEJWVSDLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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